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Compound of Interest

Compound Name: N-Formyl-2-aminophenol

Cat. No.: B1347554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Formyl-2-aminophenol, a compound of interest in various research and development sectors.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in further studies.

Molecular Structure and Overview

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is an organic
compound with the chemical formula C7H7NOz and a molecular weight of approximately 137.14
g/mol .[1] Its structure consists of a phenol ring substituted with a formamide group at the ortho
position. This arrangement allows for intramolecular hydrogen bonding, influencing its chemical
and physical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Formyl-2-
aminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds.
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Table 1: *H NMR Spectroscopic Data for N-Formyl-2-aminophenol

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not explicitly
found in search

results

Note: Specific 'H NMR peak assignments were not available in the provided search results. A
supporting information document indicates the presence of a *H NMR spectrum for N-(2-
hydroxyphenyl)formamide, but the detailed peak list is not provided in the accessible text.[2]

Table 2: 13C NMR Spectroscopic Data for N-Formyl-2-aminophenol

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Note: While a PubChem entry and a supporting information document mention the existence of
13C NMR data for N-(2-hydroxyphenyl)formamide, the specific chemical shifts are not detailed
in the provided search snippets.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N-Formyl-2-aminophenol

Wavenumber (cm~12) Functional Group Assignment
Specific peak values not available in search N-H stretch, O-H stretch, C=0 stretch (amide),
results C-N stretch, Aromatic C-H and C=C stretches

Note: A PubChem entry confirms the availability of an FTIR spectrum for N-(2-
hydroxyphenyl)formamide, obtained using a KBr wafer technique.[1] However, the exact peak
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positions are not listed in the provided information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

Table 4: Mass Spectrometry Data for N-Formyl-2-aminophenol

m/z Ratio lon Assignment

137.0477 [M]* (Exact Mass)[3]

Note: A PubChem entry indicates the availability of a GC-MS spectrum for N-(2-
hydroxyphenyl)formamide.[1] The exact mass is provided by another source.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like N-Formyl-2-aminophenol
is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of N-Formyl-2-aminophenol in a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. The choice of solvent is
critical and should be one in which the compound is fully soluble.

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and improve resolution.
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o Tune and match the probe to the appropriate frequency for the nucleus being observed
(*H or 13C).

o Data Acquisition:

o Acquire the *H NMR spectrum using a standard pulse sequence. Key parameters to set
include the number of scans, acquisition time, and relaxation delay.

o For the 13C NMR spectrum, a proton-decoupled pulse sequence is typically used to
simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is
usually required for 13C NMR due to the lower natural abundance of the 13C isotope.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

[¢]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method:
e Sample Preparation:

o Thoroughly grind a small amount (1-2 mg) of N-Formyl-2-aminophenol with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle. The mixture should be a fine, homogeneous powder.

o Place the mixture into a pellet press and apply high pressure to form a thin, transparent
KBr pellet.

o Data Acquisition:
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o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify and label the significant absorption bands corresponding to the functional groups
in the molecule.

Mass Spectrometry (GC-MS)

For a compound like N-Formyl-2-aminophenol, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable technique:

e Sample Preparation: Dissolve a small amount of N-Formyl-2-aminophenol in a volatile
organic solvent (e.g., methanol, dichloromethane).

e Gas Chromatography:
o Inject a small volume of the sample solution into the GC.

o The sample is vaporized and carried by an inert gas (e.qg., helium) through a capillary
column.

o The column separates the components of the sample based on their boiling points and
interactions with the stationary phase.

e Mass Spectrometry:
o As the separated compound elutes from the GC column, it enters the mass spectrometer.

o The molecules are ionized, typically by electron impact (El).
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o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion.
o Data Analysis:

o The resulting mass spectrum shows the relative abundance of different fragment ions and
the molecular ion.

o The molecular ion peak confirms the molecular weight of the compound. The
fragmentation pattern can provide additional structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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